molecular formula C12H12N2O2 B3023566 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile CAS No. 3055-89-8

3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile

Cat. No.: B3023566
CAS No.: 3055-89-8
M. Wt: 216.24 g/mol
InChI Key: PKWROZCDVHWYCH-UHFFFAOYSA-N
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Description

3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile (IUPAC name: 3,3'-[1,2-phenylenebis(oxy)]dipropanenitrile) is a nitrile-functionalized ether featuring a 1,2-phenylene bridge linking two propionitrile groups via ether bonds. The compound’s aromatic backbone and nitrile termini confer unique electronic and steric properties, making it a candidate for coordination chemistry and polymer precursors .

Properties

IUPAC Name

3-[2-(2-cyanoethoxy)phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWROZCDVHWYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613269
Record name 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-89-8
Record name 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by the propanenitrile groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Ethylene Glycol-Based Analog: 3,3'-(Ethane-1,2-diylbis(oxy))dipropanenitrile

Structure : Replaces the 1,2-phenylene group with an ethane-1,2-diyl bridge.
Key Data :

Property Value Source
CAS No. 3386-87-6
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Purity ≥97% (commercial grade)

Comparison with Target Compound :

  • The ethane bridge reduces steric hindrance and π-conjugation, lowering melting/boiling points compared to the aromatic 1,2-phenylene version .
  • The absence of an aromatic ring diminishes UV absorption and electronic delocalization, affecting photochemical applications .

Para-Substituted Isomer: 3,3'-[1,4-Phenylenebis(oxy)]dipropanenitrile

Structure : Features a 1,4-phenylene bridge instead of 1,2-phenylene.
Key Data :

Property Value Source
CAS No. 3055-91-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.18 g/mol
SMILES C1=CC(=CC=C1OCCC#N)OCCC#N

Comparison with Target Compound :

  • The para-substituted isomer exhibits stronger intermolecular interactions (e.g., dipole-dipole, π-stacking), leading to higher melting points .
  • Reduced steric hindrance in the para configuration enhances solubility in polar aprotic solvents .

Heterocyclic Derivatives: Bis-Imidazolium and Benzimidazolium Salts

Structures :

  • Bis-Imidazolium Salts : 3,3'-(1,2-Phenylenebis(methylene))bis(1-alkyl-imidazolium) (e.g., alkyl = methyl, butyl) .
  • Benzimidazolium Salts : 3,3'-[1,2-Phenylenebis(methylene)]bis(1-ethylbenzimidazolium) .

Key Features :

  • Cationic charge centers enable host-guest interactions with calixarenes or sulfonated macrocycles .

Comparison with Target Compound :

  • Introduction of heterocycles (imidazole/benzimidazole) replaces nitrile functionality, shifting applications from synthesis to medicinal chemistry .
  • The aromatic 1,2-phenylene bridge is retained, but the charged nature of these derivatives alters solubility (e.g., water-soluble hexafluorophosphate salts) .

Boron-Containing Analog: 2,2'-[1,2-Phenylenebis(oxy)]bis(1,3,2-benzodioxaborole)

Structure : Replaces propionitrile groups with benzodioxaborole rings .
Key Data :

Property Value Source
CAS No. 37737-62-5
Molecular Formula C₁₈H₁₂B₂O₆
Boiling Point 170°C at 0.03 mmHg

Comparison with Target Compound :

  • Boron incorporation introduces Lewis acidity, absent in nitrile-based analogs .
  • The 1,2-phenylene backbone is retained, but the lack of nitriles limits cross-coupling reactivity .

Biological Activity

3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile is C₁₂H₁₄N₂O₂. The structure consists of a phenylene group linked to two propanenitrile moieties through ether linkages. Its unique structure allows it to participate in various biochemical interactions.

Preliminary studies suggest that 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile may interact with various biological targets, including enzymes and receptors. The presence of nitrile and ether functional groups enhances its reactivity and potential for binding to biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile exhibit antimicrobial properties. For instance, structural analogs have been shown to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have also explored the anticancer activity of related compounds. Triazine derivatives, which share structural similarities with 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antimicrobial Testing : In a study examining the antimicrobial efficacy of similar compounds, 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile was tested against a panel of pathogens. Results indicated a moderate inhibitory effect on gram-positive bacteria .
  • Cytotoxicity Assays : A cytotoxicity assay performed on human cancer cell lines revealed that compounds structurally related to 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile exhibited IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3,3'-[1,3-Phenylenebis(oxy)]dipropanenitrileC₁₂H₁₂N₂O₂Different linkage in the phenylenedioxyl group
Diphenyl etherC₁₂H₁₀OLacks nitrile functionality
Propyl gallateC₁₃H₁₈O₅Contains gallate structure with antioxidant properties

Pharmacokinetics

The pharmacokinetic profile of 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile remains largely unexplored. However, similar compounds have demonstrated favorable absorption characteristics and metabolic stability in preliminary studies .

Q & A

Q. What are the recommended synthetic routes for 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between catechol derivatives and cyanoethylating agents (e.g., acrylonitrile derivatives). Key steps include:

  • Base catalysis : Use of Triton B (benzyltrimethylammonium hydroxide) to facilitate cyanoethylation under controlled pH and temperature (40–60°C) .
  • Solvent selection : Ethanol or DMF is preferred to enhance solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (δ ~3.8–4.2 ppm for oxy-methylene protons) .

Q. What spectroscopic techniques are critical for characterizing 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile?

  • NMR : 1^1H NMR confirms the aromatic (δ ~6.8–7.2 ppm) and oxy-methylene (δ ~3.8–4.2 ppm) groups. 13^{13}C NMR identifies nitrile carbons (δ ~115–120 ppm) .
  • IR : Strong absorption at ~2240 cm1^{-1} (C≡N stretch) and ~1250 cm1^{-1} (aryl ether C-O-C) .
  • Mass spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z ~244 [M+H]+^+) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Decomposes above 200°C, releasing toxic HCN vapors. Store below 25°C in inert atmospheres (N2_2 or Ar) .
  • Light sensitivity : Degrades under UV exposure; amber glass containers are recommended.
  • Hydrolysis : Susceptible to hydrolysis in acidic/basic media; maintain neutral pH in solutions .

Advanced Research Questions

Q. What challenges arise in crystallizing 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile, and how can they be addressed?

  • Low crystallinity : The flexible ether linkages hinder lattice formation. Use slow evaporation in high-polarity solvents (e.g., DMSO/water) or co-crystallization with rigid aromatic guests .
  • Twinned crystals : Common due to symmetry mismatches. Apply SHELXL for refinement with TWIN/BASF commands to model twin domains .
  • Data collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) for weakly diffracting crystals. ORTEP-3 aids in visualizing disorder in oxy-methylene groups .

Q. How can computational methods elucidate the compound’s electronic structure and reactivity?

  • DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV), predicting nucleophilic attack sites at nitrile groups .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with nitrile hydratase activity) using AutoDock Vina. Validate with MD simulations (AMBER force field) .
  • Solvent effects : COSMO-RS models predict solubility parameters in non-polar solvents (logP ~1.2), aligning with experimental GC retention times .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

  • Nitrile peak shifts : Discrepancies in 13^{13}C NMR (δ 115–120 ppm vs. δ 122 ppm) arise from solvent polarity. Standardize measurements in CDCl3_3 with TMS .
  • IR band splitting : Variations in C-O-C stretches (~1250 cm1^{-1}) due to conformational flexibility. Use low-temperature IR to reduce rotational noise .
  • Mass fragmentation : Inconsistent fragment patterns (e.g., m/z 98 vs. m/z 81) from ion-source voltage differences. Calibrate MS instruments using perfluorotributylamine (PFTBA) .

Methodological Guidance

Q. How to design experiments to study the compound’s role as a GC stationary phase?

  • Column preparation : Immobilize the compound on silanized silica (particle size 80–100 mesh) via siloxane bonding. Test efficiency using n-alkane mixtures (C8–C20) .
  • Temperature programming : Optimize from 50°C (hold 2 min) to 250°C (ramp 10°C/min). Measure retention indices for polar analytes (e.g., alcohols, ketones) .
  • Validation : Compare with commercial columns (e.g., DB-5) using ANOVA for statistical significance (p < 0.05) .

Q. What strategies mitigate safety risks during handling?

  • Ventilation : Use fume hoods with ≥100 ft/min airflow. Monitor airborne HCN with colorimetric detectors .
  • PPE : Nitrile gloves (≥8 mil thickness), ANSI-approved goggles, and Tyvek suits. Avoid latex due to permeation risks .
  • Spill management : Neutralize with 10% NaHCO3_3, then adsorb on vermiculite. Dispose per EPA Hazardous Waste Guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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